molecular formula C11H15NO3 B554849 N,O-Dimethyltyrosine CAS No. 52939-33-0

N,O-Dimethyltyrosine

Cat. No. B554849
CAS RN: 52939-33-0
M. Wt: 209.24 g/mol
InChI Key: QESMMBKGCOSBNL-JTQLQIEISA-N
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Description

N,O-Dimethyltyrosine is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 g/mol.


Molecular Structure Analysis

The molecular structure of N,O-Dimethyltyrosine involves a non-planar geometry, affecting the way the molecules pack . The aryl-thiocarbamate C-O bonds are twisted such that the planar aryl and carbamate moieties are orthogonal .

Relevant Papers There are several papers that discuss compounds similar to N,O-Dimethyltyrosine. For example, one paper discusses the solid-state assembly of pharmaceutically-relevant N,N-dimethyl-O-thiocarbamates . Another paper discusses the future directions in regulatory affairs, which could potentially impact the development and use of compounds like N,O-Dimethyltyrosine .

Scientific Research Applications

  • Synthesis and Chemical Applications :

    • Palladium-Catalyzed Dimethylation : Wang et al. (2017) described an efficient synthesis of (S)-N-Boc-2,6-dimethyltyrosine using palladium-catalyzed directed C-H functionalization. This method is significant for preparing synthetically important building blocks without racemization at α-chiral centers (Wang et al., 2017).
    • Synthesis of N,N-Dimethyl Amino Acids : Ikutani (1968) explored the synthesis of N,N-dimethyl derivatives of neutral amino acids, including tyrosine. This work presents analytical data and properties of these products, which are relevant in various chemical synthesis applications (Ikutani, 1968).
    • Use of Dimethylphosphinothioyl Group : Ueki and Inazu (1982) investigated the use of the dimethylphosphinothioyl (Mpt) group for protecting the hydroxyl function in the tyrosine side-chain, demonstrating its utility in peptide synthesis (Ueki & Inazu, 1982).
  • Biomedical Research and Drug Development :

    • Synthesis of Opioid Peptidomimetics : Montgomery et al. (2019) discussed how the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold, initially developed for delta opioid receptor antagonists, was modified to introduce kappa opioid receptor agonism. This finding has potential applications in treating cocaine addiction (Montgomery et al., 2019).
    • Development of Anticholinesterase Drugs : Prozorovskii et al. (2004) discussed the development of aminostigmine, a patented drug group including N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, for use in military medicine and clinical settings (Prozorovskii et al., 2004).
  • Analytical Chemistry and Protein Research :

    • Characterization of Primary Amines on Monoclonal Antibodies : Jhan et al. (2017) used dimethyl labeling coupled with mass spectrometry to characterize solvent accessibility of primary amines on proteins, providing a technique for resolving protein structures (Jhan et al., 2017).
    • Neuropeptide Sequencing : Fu and Li (2005) demonstrated the use of stable-isotope dimethyl labeling for de novo sequencing of neuropeptides, highlighting its applications in proteomics and peptide sequencing (Fu & Li, 2005).

properties

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESMMBKGCOSBNL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426680
Record name N,O-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,O-Dimethyltyrosine

CAS RN

52939-33-0
Record name N,O-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
JE Tarver, AJ Pfizenmayer… - The Journal of Organic …, 2001 - ACS Publications
The design and synthesis of two conformationally constrained analogues of didemnin B are described. The [N,O-Me 2 Tyr 5 ]residue of didemnin B was replaced with l-1,2,3,4-…
Number of citations: 35 pubs.acs.org
D Ahuja, A Geiger, JM Ramanjulu… - Journal of medicinal …, 2000 - ACS Publications
Synthetic and naturally occurring didemnins are potent and specific inhibitors of protein synthesis in vitro. Structure−activity analysis indicates a requirement for the intact macrocycle; …
Number of citations: 37 pubs.acs.org
RE Moore, M Entzeroth - Phytochemistry, 1988 - academia.edu
Majusculamide D and deoxymajusculamide D are cytotoxic lipopentapeptides that are minor constituents of a deep-water variety of the marine blue-green alga Lyngbya majuscula from …
Number of citations: 80 www.academia.edu
JM Ramanjulu, MM Joullié, WR Li - Synthetic communications, 1997 - Taylor & Francis
The syntheses of three modified peptide fragments of the cyclodepsipeptide didemnin B are reported. The HIP and isostatine (1st) units of the didemnin B macrocycle were simplified to …
Number of citations: 7 www.tandfonline.com
D Klein, JC Braekman, D Daloze, L Hoffmann… - Tetrahedron letters, 1999 - Elsevier
Lyngbyapeptin A 1, a novel tetrapeptide containing the rate 3-methoxy-2-butenoyl moiety was isolated from the cyanobacterium Lyngbya bouillonii, collected in Papua New Guinea. Its …
Number of citations: 44 www.sciencedirect.com
K Fujii, K Sivonen, E Naganawa, K Harada - Tetrahedron, 2000 - Elsevier
For the elucidation of the biosynthetic relationship between non-toxic and hepatotoxic peptides produced by cyanobacteria, we compared the secondary metabolites from the toxic and …
Number of citations: 110 www.sciencedirect.com
H Vervoort, W Fenical, RA Epifanio - The Journal of Organic …, 2000 - ACS Publications
The structures of two new, naturally occurring cytotoxic depsipeptides, tamandarins A and B (1 and 2), are presented. The tamandarins were isolated from an unidentified Brazilian …
Number of citations: 135 pubs.acs.org
FJ Marner, RE Moore, K Hirotsu… - The Journal of Organic …, 1977 - ACS Publications
Majusculamides A and B are major lipophilic constituents of the blue-greenalga Lyngbya majuscula Gomont. Detailed spectral analysis, chemcial degradation, and x-ray …
Number of citations: 100 pubs.acs.org
Y Hitotsuyanagi, J Kusano, IH Kim, T Hasuda… - Phytochemistry …, 2012 - Elsevier
O-Seco-RA-XXIV, a new cyclic peptide, cyclo-(d-alanyl-l-glutaminyl-N,O-dimethyl-l-tyrosyl-l-alanyl-N-methyl-l-tyrosyl-N-methyl-l-tyrosyl), was isolated from the roots of Rubia cordifolia L. …
Number of citations: 21 www.sciencedirect.com
Y Hitotsuyanagi, M Odagiri, S Kato… - … A European Journal, 2012 - Wiley Online Library
Two bicyclic hexapeptides, allo‐RA‐V (4) and neo‐RA‐V (5), and one cyclic hexapeptide, O‐seco‐RA‐V (6), were isolated from the roots of Rubia cordifolia L. Their gross structures …

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